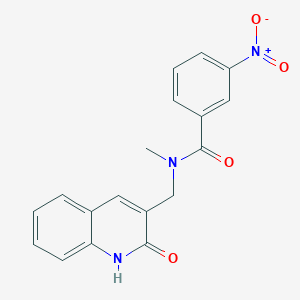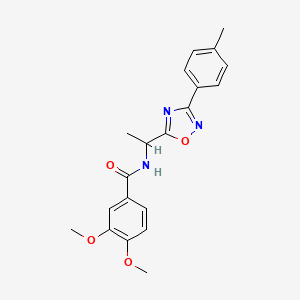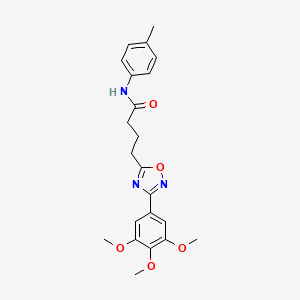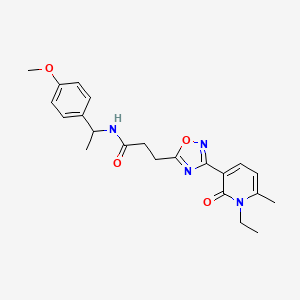![molecular formula C21H23ClN2O6S B7686512 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as Tadalafil, which is a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are used to treat erectile dysfunction and pulmonary arterial hypertension.
Wirkmechanismus
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine works by inhibiting the activity of PDE5. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), which is responsible for relaxing the smooth muscles in the penis and increasing blood flow. By inhibiting PDE5, 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine increases the levels of cGMP, leading to increased blood flow and improved erectile function.
Biochemical and Physiological Effects:
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cGMP in the penis, leading to improved erectile function. It has also been shown to relax the smooth muscles in the pulmonary arteries, leading to improved blood flow and reduced pulmonary arterial hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the role of PDE5 in various medical conditions. However, its use in lab experiments is limited by its high cost and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine. One area of research is the development of new PDE5 inhibitors with improved efficacy and reduced side effects. Another area of research is the use of PDE5 inhibitors in the treatment of other medical conditions, such as heart failure and diabetes. Finally, there is a need for further research on the biochemical and physiological effects of 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine to better understand its potential applications in medicine.
Synthesemethoden
The synthesis of 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine involves several steps. The first step is the reaction between 5-chloro-2-ethoxybenzenesulfonyl chloride and piperidine to produce 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine. This intermediate is then reacted with 4-methylpiperazine to produce the final product.
Wissenschaftliche Forschungsanwendungen
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine has been extensively studied for its potential applications in the treatment of various medical conditions. It has been shown to be effective in the treatment of erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O6S/c1-2-28-18-7-5-15(22)10-20(18)31(26,27)24-9-3-4-14(12-24)21(25)23-16-6-8-17-19(11-16)30-13-29-17/h5-8,10-11,14H,2-4,9,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHOLQXNAUFBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7686436.png)












